Cas no 1806809-70-0 (2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride)

2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride
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- Inchi: 1S/C8H3ClF5NO/c9-6(16)3-1-5(7(10)11)15-2-4(3)8(12,13)14/h1-2,7H
- InChI Key: TYSDDJOYLZWXAD-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(C(F)F)=NC=C1C(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 270
- XLogP3: 2.9
- Topological Polar Surface Area: 30
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073493-1g |
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride |
1806809-70-0 | 97% | 1g |
$1,445.30 | 2022-03-31 | |
Alichem | A029073493-500mg |
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride |
1806809-70-0 | 97% | 500mg |
$823.15 | 2022-03-31 | |
Alichem | A029073493-250mg |
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride |
1806809-70-0 | 97% | 250mg |
$489.60 | 2022-03-31 |
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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5. Book reviews
Additional information on 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride
Professional Introduction to 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1806809-70-0)
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride, with the CAS number 1806809-70-0, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of both difluoromethyl and trifluoromethyl substituents, contribute to its distinctive chemical properties and make it a valuable intermediate in the synthesis of various bioactive molecules.
The difluoromethyl group (–CHF₂) and the trifluoromethyl group (–CF₃) are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. These fluorinated groups can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall pharmacological activity of a compound. In the context of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride, these substituents play a crucial role in determining its reactivity and utility in synthetic chemistry.
The 4-carbonyl chloride functionality in the molecule makes it a versatile building block for constructing more complex scaffolds. Carbonyl chlorides are well-established reagents in organic synthesis, particularly for the formation of amides, esters, and other derivatives through nucleophilic addition reactions. This reactivity is harnessed in drug discovery pipelines to rapidly assemble novel compounds with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in developing next-generation therapeutics. Studies have demonstrated that pyridine derivatives featuring fluorine atoms can exhibit improved solubility, reduced metabolic clearance, and enhanced target engagement. For instance, compounds containing difluoromethyl or trifluoromethyl groups have shown promise in treating neurological disorders, inflammatory diseases, and oncological conditions. The structural motif present in 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride aligns with these trends, making it a compelling candidate for further exploration.
In the realm of drug development, intermediates like 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride are often employed in fragment-based drug design (FBDD) and structure-based drug design (SBDD) strategies. These approaches leverage small molecular fragments or libraries to identify lead compounds with high affinity for biological targets. The compound’s unique scaffold provides chemists with a scaffold for generating novel analogs that may exhibit superior pharmacological profiles compared to existing drugs.
The synthesis of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorinated groups typically necessitates specialized methodologies to ensure high yield and purity. Advances in fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, have made it feasible to incorporate these moieties into complex molecular frameworks with greater efficiency.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease pathogenesis. By targeting these enzymes with highly specific inhibitors, clinicians can modulate aberrant signaling networks and restore physiological balance. The pyridine core of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride provides an ideal platform for designing such inhibitors due to its ability to interact with protein binding pockets through hydrogen bonding and hydrophobic interactions.
Furthermore, the compound’s utility extends beyond kinase inhibition. Emerging research suggests that fluorinated pyridines may also exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or DNA replication. This opens up new avenues for developing novel antibiotics to combat resistant strains of pathogens. The structural versatility of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride allows medicinal chemists to explore diverse modifications that could enhance its antimicrobial efficacy while minimizing off-target effects.
The growing interest in fluorinated heterocycles has also spurred innovation in synthetic methodologies tailored to these motifs. For example, recent studies have reported novel catalytic systems that enable the selective introduction of fluorine atoms into pyridine rings under mild conditions. Such developments not only streamline the synthesis of intermediates like 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride but also pave the way for more efficient production processes at scale.
In conclusion, 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1806809-70-0) represents a significant asset in pharmaceutical research due to its unique structural features and versatile reactivity. Its incorporation into drug discovery programs offers opportunities to develop innovative therapeutics targeting a wide range of diseases. As synthetic chemistry continues to evolve, compounds like this will remain indispensable tools for advancing our understanding of molecular recognition and therapeutic intervention.
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